4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-methyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVYHYPLKBUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The target compound’s XLogP3 (2.0) reflects moderate lipophilicity, ideal for balancing membrane permeability and solubility. In contrast, 4-Methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide (4a) has a higher XLogP3 (2.8 ) due to its allyl groups, making it more suited for hydrophobic environments like polymer matrices .
- The 3-fluoro isomer (XLogP3: 1.7 ) is less lipophilic than the para-fluoro derivative, which may limit its utility in central nervous system-targeting drugs .
Electronic and Steric Modifications: The 3-amino-5-chloro derivative incorporates electron-withdrawing (-Cl) and electron-donating (-NH₂) groups, creating a polarized structure that enhances interactions with biological targets like enzymes .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with methylamine and isopropylamine, similar to methods used for 4a (NaH/DMF conditions) .
- 3-fluoro-4-(propan-2-yl)benzene-1-sulfonamide requires regioselective fluorination, which complicates its synthesis compared to para-substituted analogs .
Biological Activity
4-Fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with significant biological activity, particularly as an inhibitor of human carbonic anhydrase B. This compound, characterized by its unique molecular structure, has garnered attention in various fields including medicinal chemistry and enzyme inhibition studies. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14FNO2S. It features a fluorine atom, a methyl group, and an isopropyl group attached to a benzene ring, which contributes to its lipophilicity and potential interactions with biological targets.
The primary mechanism of action for this compound involves inhibition of the enzyme human carbonic anhydrase B . Sulfonamides are known to act as competitive inhibitors for this enzyme, impacting various physiological processes including acid-base balance and fluid secretion.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active site of carbonic anhydrase B, preventing substrate access.
- Biochemical Interactions : The presence of the fluorine atom enhances binding affinity, while the sulfonamide group facilitates interactions with amino acid residues in the enzyme's active site.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Case Studies
A study involving sulfonamide derivatives indicated that modifications in the chemical structure could lead to enhanced biological activity. For instance, compounds with specific substitutions showed increased potency against cancer cell lines:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Carbonic Anhydrase B |
| 4-(2-amino-ethyl)-benzenesulfonamide | 0.65 | MCF-7 Cancer Cells |
| 2-hydrazinocarbonyl-benzenesulfonamide | TBD | Various |
Note: TBD indicates that specific data for this compound was not provided in the reviewed literature but is anticipated based on structural activity relationships.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity (log P = 17). This property allows it to be effectively utilized in aqueous solutions, facilitating its application in biochemical assays and potential therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide, and what challenges arise in its multi-step synthesis?
- Methodology : Synthesis typically involves sequential sulfonylation and alkylation. For example, similar sulfonamides are synthesized by reacting sulfonyl chlorides with amines under basic conditions (e.g., K₂CO₃ in THF) . Challenges include controlling regioselectivity in fluorinated aromatic systems and minimizing side reactions during alkylation. Purification often requires column chromatography or recrystallization .
- Data Consideration : Yields for analogous compounds range from 45–70%, with impurities monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for fluorine-substituted aromatic protons (δ ~7.2–7.8 ppm) and methyl/isopropyl groups (δ ~1.2–3.5 ppm). Fluorine coupling (³J~8–10 Hz) confirms para-substitution .
- FT-IR : Confirm sulfonamide S=O stretches (~1370 cm⁻¹ and ~1160 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Identify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl or methyl groups) .
Q. What are the documented biological activities of sulfonamide derivatives structurally similar to this compound?
- Findings : Fluorinated sulfonamides exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, 4-methyl analogs inhibit carbonic anhydrase isoforms (Ki ~10–50 nM) , while others show IC₅₀ values <10 µM in tumor cell lines .
- Mechanistic Insight : Fluorine enhances bioavailability and target binding via hydrophobic interactions and electron-withdrawing effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Experimental Design :
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for amine alkylation steps .
- Temperature Control : Lower temperatures (<0°C) may reduce side reactions during sulfonylation .
Q. How can contradictory reports on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
- Structure-Activity Relationship (SAR) : Compare fluorinated vs. non-fluorinated analogs to isolate the role of fluorine .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX) and validate with mutagenesis studies .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetics and toxicity?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel liability .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns simulations in GROMACS) to assess residence time .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
